molecular formula C13H15N3O3 B2610888 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1260379-29-0

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole

Cat. No.: B2610888
CAS No.: 1260379-29-0
M. Wt: 261.281
InChI Key: FTVWTQAYFWZQFK-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with an ethyl group at position 1, a methyl group at position 3, and a (2-nitrophenoxy)methyl group at position 4 . Its synthesis involves alkylation of a pyrazole precursor with alkyl iodides under reflux conditions in acetone, followed by purification via recrystallization .

Properties

IUPAC Name

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-15-8-11(10(2)14-15)9-19-13-7-5-4-6-12(13)16(17)18/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWTQAYFWZQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with 2-nitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Substitution: Sodium hydride or potassium carbonate can be used as bases in substitution reactions.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for reduction reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of various substituted pyrazoles.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with pyrazole structures exhibit significant antimicrobial properties. A study evaluated the synthesis of various pyrazole derivatives, including 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole, demonstrating their effectiveness against a range of bacterial strains. The presence of the nitrophenoxy group enhances the compound's lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of pyrazole can inhibit tumor cell proliferation by inducing apoptosis. The unique substitution pattern in this compound may contribute to its ability to target specific cancer cell lines effectively .

Herbicidal Activity

This compound has been studied for its herbicidal properties. Research has indicated that it can inhibit the growth of certain weed species without adversely affecting crop yield. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical input while maximizing crop protection .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInduces apoptosis in tumor cells
Agricultural SciencesHerbicidal ActivityInhibits weed growth; selective for crops

Case Study 1: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The results showed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Herbicidal Screening

A field trial assessed the herbicidal efficacy of this compound on common agricultural weeds. The results indicated a reduction in weed biomass by over 70% at optimal application rates, demonstrating its potential as an effective herbicide while maintaining crop health .

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (Pyrazole Positions) Functional Group Variations Key Properties/Applications References
Target Compound 1-Ethyl, 3-Methyl, 4-[(2-Nitrophenoxy)Methyl] Nitrophenoxy ether Potential COX inhibition; synthetic intermediate
1-Ethyl-3-Methyl-4-[(Methylsulfonyl)Amino]Pyrazole 1-Ethyl, 3-Methyl, 4-Methylsulfonylamino Sulfonamide Enhanced hydrogen bonding; crystallographic stability
1-Acetyl-3-[Fluorinated Ethyl]-5-Methyl-4-NitroPyrazole 1-Acetyl, 3-Fluorinated ethyl, 4-Nitro Fluorinated alkyl, nitro High lipophilicity; agrochemical applications
1-Methyl-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride 1-Methyl, 3-Trifluoromethyl, 4-Carbonyl chloride Trifluoromethyl, acyl chloride Intermediate for pesticides; industrial scalability
4-Nitro-1-(2-(3-TrifluoromethylPyrazol-1-yl)Ethyl)Pyrazole 4-Nitro, 1-(TrifluoromethylPyrazole-ethyl) Nitro, trifluoromethyl Bioactive scaffold; antimicrobial potential

Physicochemical Properties

  • Lipophilicity : Fluorinated derivatives (e.g., ) exhibit higher logP values due to fluorine’s electronegativity and hydrophobic character .
  • Hydrogen Bonding: The nitrophenoxy group in the target compound may participate in hydrogen bonding, influencing crystal packing and stability, as seen in pyrazole-carboxylate derivatives .

Biological Activity

4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole is a compound belonging to the triazole family, notable for its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological activities based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole
Molecular Formula C₁₄H₁₈N₆S₂
Molecular Weight 318.46 g/mol
Canonical SMILES CCN1C(=NN=C1SCC=C)C2=NN=C(N2CC)SCC=C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Allyl Sulfide Incorporation : Introducing allyl sulfide moieties to enhance biological activity.
  • Final Coupling Reactions : Employing coupling agents to achieve the final product.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of this triazole exhibit significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antifungal Properties

The compound has shown promising antifungal activity against fungi like Candida albicans. It appears to inhibit the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.

Anticancer Potential

In vitro studies suggest that 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole may induce apoptosis in cancer cell lines. Mechanistically, it may activate caspase pathways leading to programmed cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited bacterial growth at low concentrations (MIC values ranging from 0.5 to 8 µg/mL) .
  • Antifungal Activity Assessment : In another study, the compound was tested against clinical isolates of Candida spp., showing a minimum inhibitory concentration (MIC) of 16 µg/mL .
  • Cancer Cell Line Testing : Research involving human breast cancer cells (MCF7) indicated that treatment with this triazole led to a significant reduction in cell viability and increased apoptosis markers .

Q & A

Q. What are the key synthetic strategies for preparing 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole and its intermediates?

The synthesis typically involves multi-step protocols, including:

  • Esterification of nitro-substituted pyrazole precursors using diazomethane or similar reagents.
  • Reduction of nitro groups to amines using iron in hydrochloric acid, achieving high yields (e.g., 97% for intermediate 4-aminopyrazole hydrochloride) .
  • Alkylation/sulfonylation under reflux with reagents like 2-nitrobenzenesulfonyl chloride, followed by purification via recrystallization .
    Key intermediates include methyl 1-ethyl-3-methyl-4-[(2-nitrophenyl)sulfonyl]amino]-1H-pyrazole-5-carboxylate, optimized for stability and reactivity .

Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

  • 1H/13C NMR : Assign peaks for the ethyl (δ ~1.2–1.4 ppm), methyl (δ ~2.5 ppm), and nitrophenoxy groups (aromatic protons δ ~7.5–8.5 ppm). Pyrazole ring protons appear as distinct singlets or doublets depending on substitution .
  • High-resolution MS : Confirm molecular weight (C₁₄H₁₆N₄O₃) and isotopic patterns. Fragmentation patterns help identify nitro group loss (m/z –46) or cleavage of the phenoxy-methyl bridge .

Q. What are the recommended purification methods for intermediates in its synthesis?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates.
  • Recrystallization : Ethanol or acetone is effective for sulfonamide derivatives (e.g., 90–95% purity for alkylated products) .
  • Aqueous workup : Neutralize acidic byproducts via washing with NaHCO₃, followed by filtration .

Q. How should nitro-containing derivatives be handled to ensure stability during storage?

  • Store under inert gas (N₂/Ar) at –20°C to prevent decomposition.
  • Avoid prolonged exposure to light or humidity, as nitro groups are sensitive to reduction or hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted pyrazole derivatives?

  • Use SHELXL for refinement against high-resolution data. Mercury software aids in visualizing packing patterns and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .
  • For nitro group orientation, analyze dihedral angles (e.g., 13.9–43.2° twist in nitrophenyl rings) to confirm spatial arrangement .

Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?

  • Electronic directing effects : The nitro group deactivates the pyrazole ring, favoring substitution at the 4-position. Use mild alkylating agents (e.g., methyl iodide) in acetone with KOH to target the amide nitrogen .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity, as demonstrated in cyclization steps for triazole-pyrazole hybrids .

Q. How do substituents influence biological activity in pyrazole-based compounds?

  • Nitro group : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., COX inhibition) .
  • Phenoxy-methyl moiety : Increases lipophilicity, aiding membrane permeability. Comparative studies with morpholino or pyrrolidinyl analogs show varied potency due to steric effects .

Q. What computational methods predict intermolecular interactions in crystal packing?

  • Mercury’s Materials Module : Analyze π-π stacking (3.5–4.0 Å distances) and hydrogen-bond motifs (C–H⋯O/N) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for sulfonylation or alkylation .

Q. How can in vitro assays evaluate the compound’s potential as a COX inhibitor?

  • Enzyme inhibition assays : Measure IC₅₀ values using purified COX-1/2 and a colorimetric substrate (e.g., prostaglandin H₂).
  • Molecular docking : Compare binding affinity with known inhibitors (e.g., celecoxib) targeting the hydrophobic channel .

Q. What analytical challenges arise in quantifying trace impurities in bulk samples?

  • HPLC-MS/MS : Use C18 columns with acetonitrile/water gradients to separate nitro-reduction byproducts (e.g., amine derivatives).
  • Limit of detection (LOD) : Optimize to ≤0.1% for regulatory compliance, validated via spiked recovery experiments .

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